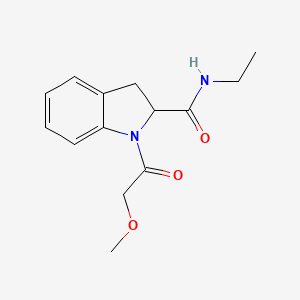

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, also known as N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide, has been identified to primarily target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, this compound has shown inhibitory activity against EGFR (epidermal growth factor receptor) and BRAF V600E , both of which are key players in cell proliferation and survival .

Mode of Action

The compound interacts with its targets by forming hydrogen bonds, which can inhibit their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction disrupts the normal function of MmpL3, thereby inhibiting the growth of Mycobacterium tuberculosis . Similarly, it inhibits EGFR and BRAF V600E, leading to a decrease in cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis, specifically through the inhibition of MmpL3 . By inhibiting EGFR and BRAF V600E, it also affects the MAPK/ERK pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

The compound’s inhibitory activity against its targets suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits antitubercular activity, showing high selective activity towards Mycobacterium tuberculosis over mammalian cells . It also demonstrates antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM, indicating its potential as an anticancer agent .

生化分析

Biochemical Properties

The carboxamide moiety in N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide allows it to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the activity of these biomolecules

Cellular Effects

Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

It is known that the presence of a carboxamide moiety in indole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, often inhibiting their activity

生物活性

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole-2-carboxamide class, characterized by the presence of an indole ring fused with a carboxamide group. The synthesis of this compound typically involves the acylation of indoline derivatives, followed by N-ethylation, resulting in a structure conducive to various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. The Minimum Inhibitory Concentration (MIC) for this compound has been reported at 0.32 μM , showcasing significant efficacy as an antitubercular agent. This activity is attributed to its ability to inhibit essential bacterial processes, making it a promising candidate for further development in treating tuberculosis.

2. Antiproliferative Effects

The compound has demonstrated antiproliferative effects against various cancer cell lines, particularly glioblastoma multiforme (GBM). In studies involving the KNS42 GBM cell line, it exhibited an IC50 value of 0.84 μM . This suggests that this compound can effectively inhibit tumor growth, warranting further investigation into its potential as an anticancer therapeutic.

3. EGFR Inhibition

This compound has also been evaluated for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer progression. The compound showed an IC50 value of 71 ± 0.6 nM , indicating strong inhibitory activity comparable to established EGFR inhibitors like erlotinib. This positions it as a potential candidate for targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : By targeting specific pathways in M. tuberculosis, the compound disrupts essential functions necessary for bacterial survival and replication.

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through mechanisms involving EGFR signaling pathways, thereby inhibiting tumor growth and proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound across different biological contexts:

| Study Focus | Findings | Reference |

|---|---|---|

| Antitubercular Activity | MIC = 0.32 μM against M. tuberculosis | |

| Antiproliferative Activity | IC50 = 0.84 μM against KNS42 GBM cells | |

| EGFR Inhibition | IC50 = 71 ± 0.6 nM |

科学研究应用

Anticancer Applications

Antiproliferative Activity Against Glioblastoma Multiforme

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide has shown significant antiproliferative activity against pediatric brain tumor cells, specifically glioblastoma multiforme (GBM). In vitro studies demonstrated an IC50 value of 0.84 μM against the KNS42 GBM cell line, indicating effective inhibition of cell growth.

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| KNS42 (GBM) | 0.84 |

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The compound also exhibits high inhibitory activity against EGFR, a critical target in various cancers. The IC50 value for EGFR inhibition was found to be 71 ± 0.6 nM , comparable to the reference drug erlotinib.

| Target | IC50 Value (nM) | Reference |

|---|---|---|

| EGFR | 71 ± 0.6 |

Antitubercular Activity

The compound has been evaluated for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.32 μM against the drug-sensitive H37Rv strain.

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.32 |

Neuroprotective Properties

In neuropharmacology, this compound has been studied for its neuroprotective effects against neurotoxic agents in neuronal cell cultures. This suggests potential therapeutic benefits for neurodegenerative diseases.

Diabetes Management

The compound has been investigated for its role in managing diabetes, particularly its effects on blood glucose levels. Studies on diabetic animal models revealed improved glucose regulation and increased insulin sensitivity, indicating its utility in diabetes management.

Antiviral Activity

Research has also explored the compound's potential to inhibit HIV-1 replication. In vitro assays demonstrated promising inhibitory activity, suggesting it could serve as a component in antiretroviral therapy.

Cardiovascular Applications

The ability of this compound to inhibit the renin enzyme has implications for treating hypertension and related cardiovascular diseases. In vitro tests showed effective inhibition of renin activity, indicating potential therapeutic applications in cardiovascular health.

Additional Therapeutic Areas

The compound has been evaluated for various other applications:

- Angiogenesis Inhibition: It showed promising results against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in anti-angiogenic cancer therapies.

- Multi-target Kinase Inhibition: In silico docking studies indicated that the compound could act as a multi-target kinase inhibitor, broadening its potential applications in cancer treatment.

化学反应分析

Synthetic Pathways and Key Intermediate Reactions

The synthesis of N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide likely involves multi-step functionalization of the indoline scaffold:

Indoline Ring Formation

Indoline precursors are typically synthesized via cyclization reactions. For example:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines forms the indoline core .

- Hemetsberger-Knittel Indole Synthesis : Thermolytic cyclization of azidocinnamates yields indole intermediates, which can be reduced to indolines .

Functionalization at N1

The methoxyacetyl group is introduced via N-acylation :

- Reagents : 2-Methoxyacetyl chloride reacts with the indoline nitrogen under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Yield : ~70–85% (based on analogous N-acylations of indoline-2-carboxamides) .

Carboxamide Formation at C2

The ethyl carboxamide is installed via amide coupling :

- Method : EDCI/HOBt-mediated coupling of indoline-2-carboxylic acid with ethylamine .

- Conditions : Dry DMF or acetonitrile, room temperature .

Hydrolysis and Degradation Reactions

The compound’s ester and amide bonds are susceptible to hydrolysis:

Mechanistic Insights :

- Acidic hydrolysis of the methoxyacetyl group proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

- Alkaline amide cleavage involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Alkylation and Acylation at the Indoline Nitrogen

The secondary amine in indoline participates in further derivatization:

N-Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .

- Outcome : Substitution of the methoxyacetyl group with alkyl chains (e.g., methyl, benzyl) .

N-Acylation

- Reagents : Acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .

- Yield : 60–75% for bulkier acyl groups .

Example :N Ethyl 1 2 methoxyacetyl indoline 2 carboxamideAcCl Et3NDMAP CH2Cl2N Ethyl 1 acetylindoline 2 carboxamide

Oxidation and Aromaticity Modulation

The indoline ring can undergo oxidation to form indole derivatives:

- Oxidizing Agents : I₂/DMSO, DDQ, or MnO₂ .

- Products : Indole-2-carboxamide analogs with restored aromaticity .

Key Data :

- I₂/DMSO selectively oxidizes tetrahydroindole-diones to 4-hydroxyisatins .

- MnO₂ in CHCl₃ achieves full aromatization with >90% efficiency .

Stability Under Pharmacological Conditions

Studies on related indoline-2-carboxamides reveal:

- Plasma Stability : t₁/₂ > 8h in human plasma (pH 7.4, 37°C) .

- CYP450 Metabolism : Demethylation of the methoxy group by CYP3A4/5 isoforms .

Toxicity and Byproduct Formation

属性

IUPAC Name |

N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQKZHXOEUIPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。